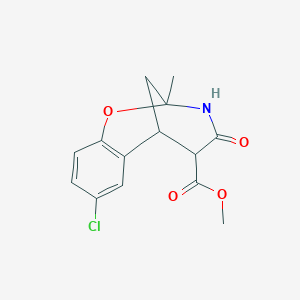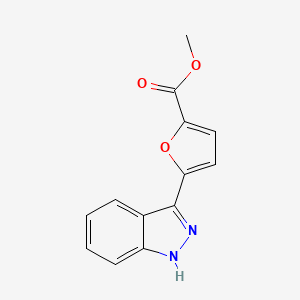
2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Conversion to Polymers and Functional Materials
Research highlights the significance of furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives (including possibly 2-Furancarboxylic acid, 5-(1H-indazol-3-yl)-, methyl ester), in the synthesis of polymers, functional materials, and fuels. These derivatives are seen as sustainable alternatives to non-renewable hydrocarbon sources, with applications extending to monomers and polymers, porous carbon materials, and even pharmaceuticals and pesticides (Chernyshev, Kravchenko, & Ananikov, 2017).
Reactivity and Biofuel Potential
Lactones, which are cyclic esters of hydroxycarboxylic acids, including potentially 2-Furancarboxylic acid derivatives, are explored as biofuel candidates. Their reactivity with atmospheric components and their environmental impact are subjects of research, given their potential benefits over traditional fuels (Ausmeel et al., 2017).
Biotechnological Production
The biotechnological routes for the production of lactic acid from biomass, and subsequently various valuable chemicals from lactic acid, highlight a potential pathway for the synthesis of furan derivatives. These processes underline the importance of biomass as a renewable source for chemical production, which may include the synthesis of 2-Furancarboxylic acid derivatives (Gao, Ma, & Xu, 2011).
Health and Environmental Impact
The research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their potential nephrotoxicity and testicular toxicity, although not directly related, sheds light on the broader category of esters, including furan derivatives, in terms of their detection in food categories and the need for understanding their health impacts (Gao, Li, Huang, & Yu, 2019).
Antioxidant and Anti-inflammatory Activities
The study on furan fatty acids and their health benefits, including antioxidant and anti-inflammatory activities, hints at the potential positive health impacts of furan derivatives. This research could suggest avenues for the application of 2-Furancarboxylic acid derivatives in health-related fields (Xu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-(1H-indazol-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)11-7-6-10(18-11)12-8-4-2-3-5-9(8)14-15-12/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWPUWHAWRXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



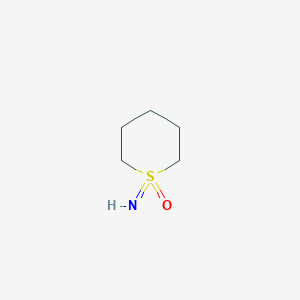
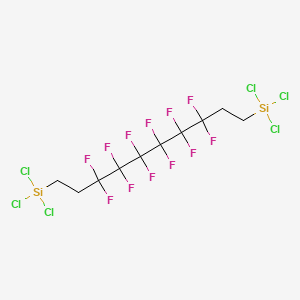



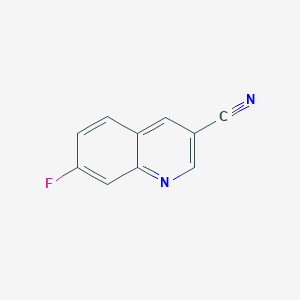
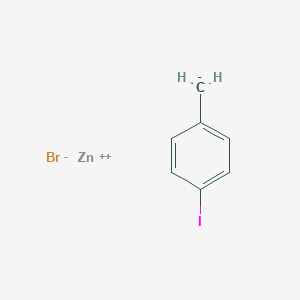

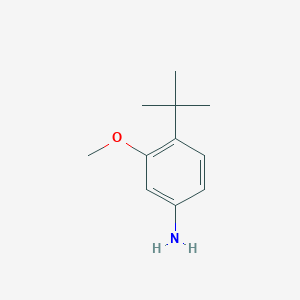

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)
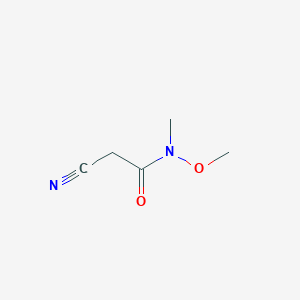
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)
